
(Rac)-Tovinontrine for Thalassemia: A Technical
Review of a Discontinued Clinical Program

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-Tovinontrine

Cat. No.: B15578453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the early-stage research and clinical

development of (Rac)-Tovinontrine (IMR-687) for the treatment of β-thalassemia. Despite a

promising preclinical profile, the clinical development program for Tovinontrine in

hemoglobinopathies was ultimately discontinued. This document summarizes the available

data, experimental methodologies, and the key findings that led to this decision, offering

valuable insights for the drug development community.

Executive Summary
(Rac)-Tovinontrine is a potent and selective small molecule inhibitor of phosphodiesterase 9

(PDE9).[1] The therapeutic hypothesis was that by inhibiting PDE9, Tovinontrine would

increase intracellular levels of cyclic guanosine monophosphate (cGMP), a signaling molecule

known to play a role in various physiological processes, including the production of fetal

hemoglobin (HbF).[1][2] An increase in HbF has the potential to ameliorate the clinical

symptoms of β-thalassemia.

Preclinical studies in mouse models of β-thalassemia suggested a potential therapeutic benefit,

showing improvements in hematological parameters.[3][4] However, the subsequent Phase 2b

clinical trial, known as the Forte study, failed to demonstrate a meaningful clinical benefit in

patients with β-thalassemia.[5] Interim analyses revealed no significant reduction in transfusion

burden or improvement in disease-related biomarkers, leading to the termination of the clinical

development program for this indication.[1]
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Mechanism of Action
Tovinontrine's mechanism of action is centered on the inhibition of PDE9.[1] PDE9 is an

enzyme that specifically degrades cGMP.[6] By inhibiting PDE9, Tovinontrine leads to an

accumulation of intracellular cGMP.[1] This increase in cGMP was hypothesized to stimulate γ-

globin expression, leading to increased production of HbF.[2] The intended multimodal action of

Tovinontrine also included effects on red blood cells, white blood cells, and adhesion

molecules.[6]
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Proposed Signaling Pathway of Tovinontrine in Thalassemia.

Preclinical Research
In Vivo Efficacy in a Mouse Model of β-Thalassemia
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Preclinical studies utilizing the Hbbth1/th1 mouse model of β-thalassemia provided the initial

proof-of-concept for Tovinontrine.

Experimental Protocol:

Animal Model: Hbbth1/th1 mice, a model that recapitulates many of the hematological

defects observed in human β-thalassemia.

Treatment: Tovinontrine administered orally.

Parameters Measured: Total hemoglobin, red blood cell count, and other hematological

indices.

Analysis: Comparison of hematological parameters between Tovinontrine-treated and

vehicle-treated mice.

Summary of Preclinical Findings:

Parameter Outcome Reference

Total Hemoglobin

Increased in Tovinontrine-

treated mice compared to

control.

[3][4]

Red Blood Cell Count

Increased in Tovinontrine-

treated mice compared to

control.

[3][4]

These encouraging preclinical results provided the rationale for advancing Tovinontrine into

clinical trials for β-thalassemia.[3][4]

Clinical Development: The Forte Phase 2b Trial
The Forte study (NCT04411082) was a randomized, double-blind, placebo-controlled Phase 2b

clinical trial designed to evaluate the efficacy, safety, and tolerability of Tovinontrine in adult

patients with β-thalassemia.[1]

Experimental Protocol:
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Study Design: Randomized, double-blind, placebo-controlled.[1]

Patient Population: Adult subjects with β-thalassemia, including both transfusion-dependent

(TDT) and non-transfusion-dependent (NTDT) patients.[1]

Intervention: Tovinontrine administered orally once daily.[1]

Primary Endpoints:

For TDT patients: Reduction in transfusion burden.[1]

For NTDT patients: Improvement in hemoglobin levels.

Secondary Endpoints: Changes in iron loading, iron chelation requirements, and serum

ferritin levels.[1]
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Simplified Workflow of the Forte Phase 2b Clinical Trial.

Summary of Clinical Trial Results:

Interim analyses of the Forte trial data revealed a lack of clinical efficacy for Tovinontrine in the

β-thalassemia patient population.[1]

Outcome Measure Result Reference

Transfusion Burden (TDT

patients)

No meaningful benefit

observed.
[5]

Disease-Related Biomarkers No significant improvement. [5]

Safety and Tolerability Generally well-tolerated. [6]

The disappointing interim results led to the discontinuation of the Forte trial and the termination

of the Tovinontrine development program for β-thalassemia and sickle cell disease.[5]

Conclusion and Future Perspectives
The development of (Rac)-Tovinontrine for β-thalassemia serves as a critical case study in the

challenges of translating promising preclinical findings into clinical efficacy. While the

mechanism of action, targeting the PDE9-cGMP-HbF pathway, was scientifically sound, the

clinical trial failed to demonstrate a tangible benefit to patients.

Several factors could have contributed to this outcome, including:

Insufficient target engagement in humans at the doses studied.

Complexities in the pathophysiology of β-thalassemia that were not adequately addressed by

PDE9 inhibition alone.

Differences between the mouse model and human disease.

Despite the discontinuation of the Tovinontrine program, the exploration of pathways that

induce HbF production remains a valid and important therapeutic strategy for β-thalassemia
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and other hemoglobinopathies. Future research in this area will benefit from the lessons

learned from the Tovinontrine clinical trials. A thorough analysis of the pharmacokinetic and

pharmacodynamic data from the Forte study, if made publicly available, would be invaluable to

the scientific community in designing the next generation of therapies for these debilitating

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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